![molecular formula C17H12F3N3O B2934711 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one CAS No. 477851-10-8](/img/structure/B2934711.png)
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is a synthetic organic compound known for its unique chemical structure and properties This compound, belonging to the class of pyrazoles, is characterized by its trifluoromethyl and phenyl groups, which contribute to its distinct chemical behavior
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one typically involves a multi-step process. One common approach includes the condensation of 4-(trifluoromethyl)aniline with a pyrazole derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the reaction might be performed in the presence of a base such as potassium carbonate, with solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes refining the reaction conditions to maximize efficiency and minimize cost. Catalysts and reaction conditions that support large-scale production without compromising the compound's integrity would be key. Industrial chemists would also focus on waste reduction and recycling of solvents to make the process environmentally friendly.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Due to the presence of the pyrazole ring, oxidation can yield different products depending on the oxidizing agent used.
Reduction: : The nitro and trifluoromethyl groups may be targets for reduction, leading to the formation of amine derivatives.
Substitution: : The phenyl and pyrazole rings provide multiple sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogenating agents like bromine, fluorinating agents for trifluoromethylation
Oxidation: : Possible formation of carboxylic acids or ketones
Reduction: : Amino derivatives
Substitution: : Varied functionalized pyrazoles
科学的研究の応用
Chemistry: In chemistry, 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications.
Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group, in particular, is known to enhance binding affinity to certain biological targets.
Medicine: Medicinally, derivatives of this compound are researched for their potential anti-inflammatory and anticancer properties. The pyrazole ring system is a common motif in various drugs, and this specific compound’s unique substituents could offer new therapeutic benefits.
Industry: In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
Molecular Targets and Pathways: The mechanism by which 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, potentially inhibiting their function. The trifluoromethyl group is known for enhancing lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds:
3-phenylpyrazole: : Shares the pyrazole backbone but lacks the trifluoromethyl and anilino groups.
4-(trifluoromethyl)aniline derivatives: : Have similar trifluoromethyl and anilino functionalities but with different core structures.
1H-pyrazol-5-one compounds: : Similar pyrazole structure but with variations in the substituents on the ring.
Uniqueness: 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is unique due to the combination of its pyrazole core, phenyl group, and trifluoromethyl anilino substituent. This unique structure imparts distinct chemical and biological properties not commonly found in other compounds.
特性
IUPAC Name |
5-phenyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-8-13(9-7-12)21-10-14-15(22-23-16(14)24)11-4-2-1-3-5-11/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIXLLSPGQYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
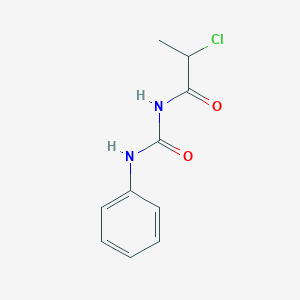

![1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2934632.png)
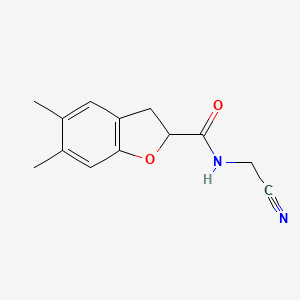
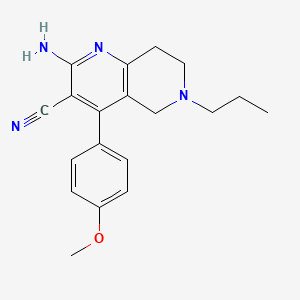

![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2934641.png)

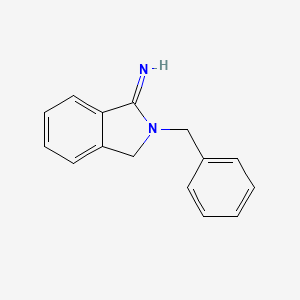
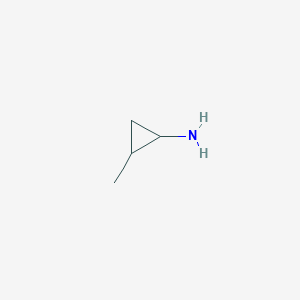
![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)
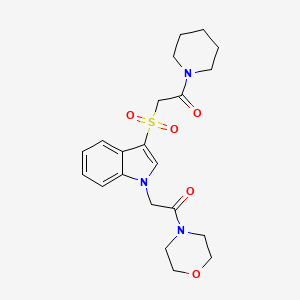
![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
